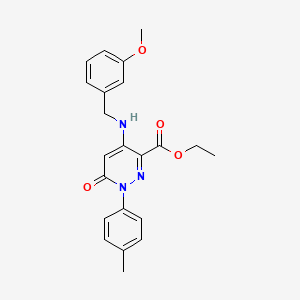
Ethyl 4-((3-methoxybenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((3-methoxybenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-((3-methoxybenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic compound with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological research. This article reviews existing literature on its biological activity, including mechanisms of action, efficacy in different assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C23H23N3O6
- Molecular Weight : 437.452 g/mol
- Purity : Typically around 95%
The compound features a dihydropyridazine core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Research indicates that compounds similar to this compound often interact with various enzyme systems and receptors. The specific mechanisms of action for this compound are still under investigation, but potential interactions may include:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : There is potential for modulation of neurotransmitter receptors, which could influence neurological functions.
Antimicrobial Activity
Studies have shown that derivatives of the dihydropyridazine structure exhibit significant antimicrobial properties. For instance, a related compound demonstrated effectiveness against various bacterial strains in vitro. The mechanism often involves disruption of bacterial cell walls or inhibition of protein synthesis.
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related damage in cells. In vitro assays have indicated that similar compounds can scavenge free radicals effectively.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could have implications for treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antibacterial Activity :
- Antioxidant Potential :
- Anti-inflammatory Studies :
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
ethyl 4-[(3-methoxyphenyl)methylamino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-29-22(27)21-19(23-14-16-6-5-7-18(12-16)28-3)13-20(26)25(24-21)17-10-8-15(2)9-11-17/h5-13,23H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHVJKBDUPUGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC(=CC=C2)OC)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













